6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester

Medicinal Chemistry Physicochemical Profiling Quinoline SAR

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester (CAS 1078130-59-2; synonym: methyl 6-cyano-4-oxo-1,4-dihydroquinoline-2-carboxylate) is a heterocyclic quinoline derivative with molecular formula C₁₂H₈N₂O₃ and molecular weight 228.20 g·mol⁻¹. The compound features a 4-hydroxyquinoline-2-carboxylate core bearing a cyano substituent specifically at the 6-position of the fused benzene ring, which distinguishes it from positional isomers and the unsubstituted parent scaffold.

Molecular Formula C12H8N2O3
Molecular Weight 228.2 g/mol
CAS No. 1078130-59-2
Cat. No. B1427352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester
CAS1078130-59-2
Molecular FormulaC12H8N2O3
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C#N
InChIInChI=1S/C12H8N2O3/c1-17-12(16)10-5-11(15)8-4-7(6-13)2-3-9(8)14-10/h2-5H,1H3,(H,14,15)
InChIKeyHWPAIPTYSWLOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester (CAS 1078130-59-2): Structural and Physicochemical Baseline for Procurement Decisions


6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester (CAS 1078130-59-2; synonym: methyl 6-cyano-4-oxo-1,4-dihydroquinoline-2-carboxylate) is a heterocyclic quinoline derivative with molecular formula C₁₂H₈N₂O₃ and molecular weight 228.20 g·mol⁻¹ [1]. The compound features a 4-hydroxyquinoline-2-carboxylate core bearing a cyano substituent specifically at the 6-position of the fused benzene ring, which distinguishes it from positional isomers and the unsubstituted parent scaffold . It is cataloged as a research building block (MDL MFCD20040064) with predicted logP of 1.81, polar surface area of 79 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is supplied at purities of 95% to ≥98% by multiple ISO-certified vendors for pharmaceutical R&D and quality control applications .

Why 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester Cannot Be Interchanged with Unsubstituted or Regioisomeric Analogs


The 4-hydroxyquinoline-2-carboxylate scaffold is a privileged intermediate in medicinal chemistry, with the unsubstituted methyl ester (CAS 5965-59-3) employed in macro-heterocyclic factor XIa inhibitors and the free acid form (kynurenic acid) acting as a broad-spectrum NMDA/AMPA/kainate antagonist [1]. However, introduction of the electron-withdrawing cyano group at the 6-position alters three procurement-critical properties simultaneously: lipophilicity (logP shifts from ~1.73–2.04 for the unsubstituted parent to 1.81 for the 6-cyano derivative), polar surface area (PSA increases from 59.4 to ~79 Ų), and hydrogen-bond acceptor count (from 3 to 4) [2][3]. More critically, the 6-cyano isomer (logP 1.81, PSA 79 Ų) differs measurably from its 8-cyano regioisomer (CAS 495407-19-7; logP 1.60, PSA 83.2 Ų) in both lipophilicity and surface polarity [3]. These differences are not cosmetic: in drug-design campaigns, a ΔlogP of ~0.2 and a ΔPSA of ~4 Ų can alter membrane permeability, solubility, and off-target binding profiles sufficiently to invalidate structure–activity relationships established with a different isomer. Substituting the 6-cyano methyl ester with the unsubstituted parent, the 8-cyano isomer, or the free carboxylic acid (CAS 1820741-37-4) without re-optimization therefore carries a high risk of synthetic dead-ends and irreproducible biological results.

Quantitative Differentiation Evidence for 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester Versus Closest Analogs


Lipophilicity Shift: 6-Cyano Methyl Ester Versus 8-Cyano Regioisomer

The 6-cyano isomer (CAS 1078130-59-2) exhibits a predicted logP of 1.81, compared with 1.60 for the 8-cyano regioisomer (CAS 495407-19-7), representing a ΔlogP of +0.21 [1]. This difference originates from the distinct electronic environment of the cyano group at the 6- versus 8-position on the quinoline ring, which differentially modulates the overall dipole moment and hydrogen-bonding capacity of the molecule. A logP difference of this magnitude can translate into altered membrane permeability and tissue distribution in cellular assays [2].

Medicinal Chemistry Physicochemical Profiling Quinoline SAR

Polar Surface Area Differentiation: 6-Cyano Ester Confers Intermediate PSA Between Unsubstituted Parent and 8-Cyano Isomer

The polar surface area (PSA) of the 6-cyano methyl ester is 79 Ų, which lies between the unsubstituted parent (methyl 4-hydroxyquinoline-2-carboxylate; PSA 59.42 Ų) and the 8-cyano isomer (PSA 83.21 Ų) [1][2]. The 6-cyano substituent thus increases PSA by approximately 19.6 Ų relative to the parent scaffold, enhancing hydrogen-bond acceptor capacity (4 vs. 3 acceptors) without the full polarity penalty of the 8-cyano variant. This intermediate PSA may offer a balanced profile for compounds requiring both target binding and membrane passage.

Drug Design ADME Prediction Quinoline Derivatives

Purity Tier Availability: Vendor-Certified Grades from 95% to NLT 98%

CAS 1078130-59-2 is commercially available from multiple independent suppliers with certified purity tiers: 95% (Leyan, Product No. 1756406), 97% (ChemeMenu, Catalog CM246371), and NLT 98% (MolCore, Product MC691898) . The NLT 98% grade from MolCore is backed by an ISO-certified quality system and is specifically positioned for global pharmaceutical R&D and quality control applications . By contrast, the 8-cyano regioisomer (CAS 495407-19-7) is primarily listed at 95–97% purity with fewer certified high-purity options documented in public catalogs .

Chemical Procurement Quality Control Research Grade Chemicals

Synthetic Utility: Documented Role of 4-Hydroxyquinoline-2-carboxylate Scaffold in Factor XIa Inhibitor Synthesis

The unsubstituted 4-hydroxyquinoline-2-carboxylic acid methyl ester (CAS 5965-59-3) is a documented building block for macro-heterocyclic factor XIa inhibitors [1]. The 6-cyano derivative (CAS 1078130-59-2) retains the identical 4-hydroxyquinoline-2-carboxylate methyl ester core required for this synthetic route, while the 6-cyano substituent provides an additional synthetic handle for diversification via cyano reduction, hydrolysis to carboxamide, or tetrazole formation — transformations that are inaccessible with the unsubstituted parent . The 6-cyano group thus enables late-stage functionalization strategies that the parent scaffold cannot support.

Anticoagulant Drug Discovery Factor XIa Macrocyclic Inhibitors

Physicochemical Benchmarking: 6-Cyano Methyl Ester vs. Free Carboxylic Acid Form

The methyl ester form (CAS 1078130-59-2; logP 1.81, MW 228.20) offers a markedly different physicochemical profile compared to the corresponding free carboxylic acid (6-cyano-4-hydroxy-quinoline-2-carboxylic acid, CAS 1820741-37-4; predicted logP approximately 0.8–1.0 based on analogous ester-to-acid logP decrements of ~0.8–1.0 units; MW 214.18) [1]. The methyl ester is expected to exhibit enhanced membrane permeability and organic solvent solubility, making it preferable for synthetic transformations requiring anhydrous conditions or for cell-based assays where esterase-mediated hydrolysis can be leveraged for intracellular release of the free acid . The free acid, by contrast, carries a predicted aqueous solubility of 0.87 mg·mL⁻¹ at pH 7.4 and pKa values of ~2.8 (carboxylic acid) and ~8.1 (hydroxyl) .

Prodrug Design Physicochemical Profiling Quinoline Derivatives

Procurement-Relevant Application Scenarios for 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester


Medicinal Chemistry: Factor XIa Inhibitor Lead Optimization Requiring Late-Stage Diversification

Research groups pursuing small-molecule factor XIa inhibitors based on the 4-hydroxyquinoline-2-carboxylate scaffold can employ CAS 1078130-59-2 as a core building block that retains the validated scaffold geometry while introducing a 6-cyano handle for late-stage diversification (reduction to aminomethyl, hydrolysis to carboxamide, or tetrazole formation). The documented use of the unsubstituted methyl ester (CAS 5965-59-3) in macro-heterocyclic factor XIa inhibitor patents establishes precedent for this scaffold , and the 6-cyano variant provides one additional orthogonal reactive site that the parent scaffold lacks [1]. The intermediate PSA (79 Ų) and logP (1.81) of the 6-cyano ester may offer a favorable balance between target binding and ADME properties relative to both the more polar 8-cyano isomer and the less functionalized parent .

Synthetic Chemistry: Anhydrous Coupling Reactions Requiring Organic-Soluble Quinoline Esters

The methyl ester form (CAS 1078130-59-2) is preferred over the free carboxylic acid (CAS 1820741-37-4) for synthetic transformations requiring anhydrous, aprotic conditions — including amide couplings, transition metal-catalyzed cross-couplings, and ester reductions. The compound is a solid at room temperature with demonstrated solubility in organic solvents , and its logP of 1.81 supports efficient extraction into organic phases during workup. Procurement at NLT 98% purity (MolCore) minimizes side reactions from carboxylic acid impurities that could quench organometallic reagents [1].

Pharmacological Probe Design: Esterase-Activated Pro-Drug Strategy for Cellular Assays

In cell-based pharmacological assays, the methyl ester (logP 1.81) is predicted to cross cell membranes more readily than the charged carboxylate form of the free acid (logP ~0.8–1.0) . Once internalized, ubiquitous intracellular esterases can hydrolyze the methyl ester to release the active 6-cyano-4-hydroxy-quinoline-2-carboxylic acid, which carries the NMDA/AMPA/kainate antagonist pharmacophore associated with the 4-hydroxyquinoline-2-carboxylate scaffold [1]. This pro-drug strategy is well-precedented for kynurenic acid analogs; the 6-cyano substituent may additionally modulate receptor subtype selectivity relative to the unsubstituted parent, though direct pharmacological data for CAS 1078130-59-2 remain unpublished.

Quality-Controlled Chemical Biology: High-Purity Building Block for Fragment-Based Screening Libraries

With supplier-certified purity up to NLT 98% under ISO quality systems , CAS 1078130-59-2 meets the purity thresholds typically required for fragment-based drug discovery (FBDD) libraries, where even low-level impurities can generate false-positive hits in biophysical assays (SPR, TSA, NMR). The compound's molecular weight (228.20 Da), moderate lipophilicity (logP 1.81), and compliance with Lipinski's Rule of Five [1] position it within the acceptable property space for fragment screening. Its regioisomeric purity — the 6-cyano rather than 8-cyano position — is structurally confirmed by the cataloged SMILES notation and IUPAC name , providing confidence that screening hits are attributable to the intended isomer.

Quote Request

Request a Quote for 6-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.